

A Comprehensive Spectroscopic Guide to **trans**-Cyclobutane-1,2-dicarboxylic Acid

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Compound of Interest

Compound Name: *trans*-Cyclobutane-1,2-dicarboxylic acid

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This technical guide provides an in-depth analysis of the spectroscopic data for **trans-cyclobutane-1,2-dicarboxylic acid** (CAS RN: 1124-13-6), a key building block in the synthesis of polymers and pharmaceuticals.^[1] Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Molecular Structure and Spectroscopic Overview

trans-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol.^{[2][3]} The "trans" configuration indicates that the two carboxylic acid groups are on opposite sides of the cyclobutane ring. This stereochemistry dictates the symmetry of the molecule and, consequently, its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is crucial for its unambiguous identification and for quality control in its various applications.

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, presenting detailed data, experimental protocols, and the rationale behind the interpretation of the spectra.

Caption: Molecular structure of **trans-cyclobutane-1,2-dicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[4] For **trans-cyclobutane-1,2-dicarboxylic acid**, both ¹H and ¹³C NMR are employed to confirm its structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **trans-cyclobutane-1,2-dicarboxylic acid** is expected to show signals corresponding to the methine protons (CH-COOH) and the methylene protons (CH₂) of the cyclobutane ring, as well as the acidic protons of the carboxylic acid groups.

Table 1: ¹H NMR Spectral Data for **trans-Cyclobutane-1,2-dicarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	2H	-COOH
~3.45	Multiplet	2H	CH-COOH
~2.17	Multiplet	4H	-CH ₂ -

Data is compiled from representative spectra and may vary slightly based on solvent and concentration.^{[5][6]}

Interpretation and Causality:

- The broad singlet around 12.0 ppm is characteristic of carboxylic acid protons, which are often subject to hydrogen bonding and rapid exchange, leading to a broadened signal.^[7]
- The methine protons attached to the carbons bearing the carboxylic acid groups are deshielded due to the electron-withdrawing effect of the carboxyl group, hence their downfield shift to approximately 3.45 ppm.
- The methylene protons of the cyclobutane ring appear as a multiplet around 2.17 ppm. The complexity of this signal arises from vicinal and geminal couplings with the other ring protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for **trans-Cyclobutane-1,2-dicarboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~45	CH-COOH
~20	-CH ₂ -

Data is compiled from representative spectra and may vary slightly based on the solvent.[6][8]

Interpretation and Causality:

- The signal at approximately 175 ppm is typical for the carbonyl carbon of a carboxylic acid. [7]
- The methine carbons, being directly attached to the electron-withdrawing carboxyl groups, are deshielded and appear around 45 ppm.
- The methylene carbons are the most shielded, resonating at approximately 20 ppm.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for obtaining high-quality NMR spectra of **trans-cyclobutane-1,2-dicarboxylic acid**.

- Sample Preparation:
 - Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[6]
- Instrumental Parameters (Example for a 400 MHz Spectrometer):
 - ¹H NMR:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of approximately 16 ppm.
 - Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - ¹³C NMR:
 - Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.
 - Use a spectral width of about 220 ppm.
 - A 45-degree pulse with a relaxation delay of 2-5 seconds is typically used.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Table 3: Characteristic IR Absorption Bands for **trans-Cyclobutane-1,2-dicarboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
~2950	Medium	C-H stretch (aliphatic)
1760-1690	Strong	C=O stretch (carboxylic acid)
1320-1210	Medium	C-O stretch
1440-1395 & 950-910	Medium	O-H bend

Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles.[10] [11]

Interpretation and Causality:

- The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹.[10] This broadness is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[9]
- The strong absorption in the region of 1760-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid group.[10]
- The aliphatic C-H stretching vibrations of the cyclobutane ring are observed around 2950 cm⁻¹.
- The C-O stretching and O-H bending vibrations provide further confirmation of the carboxylic acid functionality.[10]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of the crystalline **trans-cyclobutane-1,2-dicarboxylic acid** with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation in the mid-IR region.
 - Transfer the finely ground mixture to a pellet press.
 - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them with known correlation charts for functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[\[12\]](#)

Table 4: Major Fragment Ions in the Mass Spectrum of **trans-Cyclobutane-1,2-dicarboxylic Acid**

m/z	Proposed Fragment
144	$[M]^+$ (Molecular Ion)
126	$[M - H_2O]^+$
99	$[M - COOH]^+$
98	$[M - H_2O - CO]^+$ or $[M - CO_2 - H_2]^+$
55	$[C_4H_7]^+$

Data compiled from PubChem and NIST.[2][13]

Interpretation and Causality:

- The molecular ion peak $[M]^+$ at m/z 144 confirms the molecular weight of the compound.
- A common fragmentation pathway for carboxylic acids is the loss of a water molecule (18 Da), leading to the peak at m/z 126.[14]
- The loss of a carboxyl group (45 Da) results in the fragment at m/z 99.
- The base peak (most intense peak) is often observed at m/z 98, which can be formed through various fragmentation pathways.[2]
- The peak at m/z 55 likely corresponds to a $C_4H_7^+$ fragment, which can be formed by the cleavage of the cyclobutane ring.

Experimental Protocol for GC-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester form (e.g., by reaction with diazomethane or a silylating agent) may be necessary for efficient gas chromatographic separation.
- Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Employ a temperature program to ensure the separation of the analyte from any impurities or solvent.
- Mass Spectrometer (MS):
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Use electron ionization (EI) at a standard energy of 70 eV.[\[15\]](#)
 - Scan a mass range of, for example, m/z 40-200.
- Data Analysis:
 - Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with that peak to determine the molecular ion and the fragmentation pattern.
 - Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

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